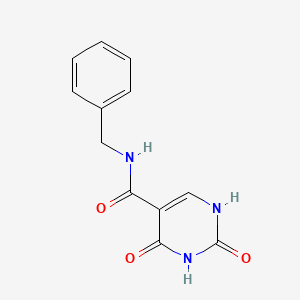

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c16-10(9-7-14-12(18)15-11(9)17)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,16)(H2,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCVHPZNCBEPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Curtius Rearrangement and Intramolecular Cyclization Approach

An alternative synthetic route involves:

- Initial addition of benzylamine to an isocyanate-functionalized furan derivative (4-(isocyanatomethyl)furan-3-carbonyl azide).

- Conversion of the azide group to an isocyanate intermediate via Curtius rearrangement without isolation.

- Intramolecular cyclization of the isocyanate intermediate to form the pyrimidine ring system with the N-benzyl carboxamide substituent.

This three-step sequence (addition, rearrangement, cyclization) yields the target compound with good purity and yield, as confirmed by spectroscopic methods and chromatographic purification.

Comparative Data Table of Preparation Methods

| Step/Method | Starting Materials | Key Reactions | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation & Amination | Hydroxyurea, benzyl bromide, diethyl malonate | O-benzylation, cyclocondensation, chlorination, amination, carboxamidation | Reflux, microwave irradiation, POCl3 chlorination, Pd-C hydrogenation or TFA hydrolysis | 50–97% (varies by step) | Allows structural analog synthesis; scalable |

| Curtius Rearrangement & Cyclization | 4-(isocyanatomethyl)furan-3-carbonyl azide, benzylamine | Addition, Curtius rearrangement, intramolecular cyclization | Room temp stirring, reflux in dry THF under N2 | ~73% (final step) | Efficient, fewer steps, requires azide handling |

Detailed Research Findings

- Spectroscopic Confirmation: Both methods yield products confirmed by NMR (1H and 13C), FTIR, and mass spectrometry, ensuring the correct formation of the pyrimidine ring and the N-benzyl carboxamide group.

- Purification: Column chromatography using ethyl acetate/hexane mixtures or reverse-phase C18 columns is commonly employed to isolate pure compounds.

- Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to monitor reaction progress and purity.

- Yields and Purity: The Curtius rearrangement method achieves a 73.3% yield in the final cyclization step, while the cyclocondensation approach yields vary from moderate to high depending on the step and conditions.

- Safety Considerations: The Curtius rearrangement involves azide intermediates, which require careful handling due to potential explosiveness. The cyclocondensation route avoids azides but uses chlorinating agents and hydrogenation catalysts.

Chemical Reactions Analysis

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that related pyrimidine compounds demonstrate efficacy against multi-resistant strains of Escherichia coli and Staphylococcus aureus . Specifically:

| Compound | Target Bacteria | Activity |

|---|---|---|

| 1-Benzyl-2,4-dioxo-pyrimidine | E. coli | Significant |

| 1-Benzyl-2,4-dioxo-pyrimidine | S. aureus | Significant |

These findings suggest that N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its analogs could be developed into effective antimicrobial agents.

Antiviral Activity

Another promising application is in the field of antiviral research. Compounds structurally related to N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine have been investigated as non-nucleoside inhibitors of HIV reverse transcriptase. These studies highlight the potential for this compound class in the treatment of viral infections .

Therapeutic Potential

The therapeutic applications of N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide extend beyond antimicrobial and antiviral uses. Preliminary research suggests that it may also possess anti-inflammatory properties and could be explored for use in treating inflammatory diseases. The compound's ability to modulate biological pathways involved in inflammation is currently under investigation.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives:

- Antibacterial Study : A series of pyrimidines were synthesized and tested for antibacterial activity. The results indicated that specific modifications to the benzyl group enhanced activity against resistant bacterial strains .

- Antiviral Research : A study focused on synthesizing novel derivatives aimed at inhibiting HIV reverse transcriptase demonstrated promising results in vitro .

- Inflammation Modulation : Ongoing research is exploring the anti-inflammatory effects of these compounds through various biochemical assays to assess their impact on inflammatory markers.

Mechanism of Action

The mechanism of action of N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a similar structure but with a carbonitrile group instead of a carboxamide group.

Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate: This compound has a spiro structure with a benzyl group and similar oxo groups.

The uniqueness of N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific functional groups and the resulting chemical and biological properties that differentiate it from these similar compounds .

Biological Activity

N-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 65906-67-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₁N₃O₃

- Molecular Weight : 245.234 g/mol

- LogP : 0.384

- PSA (Polar Surface Area) : 94.82 Ų

These properties suggest that the compound may exhibit moderate lipophilicity and a suitable surface area for biological interactions.

Research indicates that N-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives can interact with various biological targets. The dioxo and tetrahydropyrimidine moieties are crucial for their activity:

- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. They may induce apoptosis through the activation of caspases or by disrupting mitochondrial function.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, inhibition of dihydropyrimidine dehydrogenase has been noted in related compounds.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits dihydropyrimidine dehydrogenase |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various tetrahydropyrimidine derivatives, including N-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Results indicated a notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new antibiotic agent .

- Antitumor Properties : Research conducted at a university laboratory explored the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that treatment with N-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide led to a significant reduction in cell viability and increased apoptosis markers .

- Enzyme Interaction Studies : A computational study utilized molecular docking techniques to predict the binding affinity of N-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives to dihydropyrimidine dehydrogenase. The results indicated strong binding interactions that could inhibit enzyme activity effectively .

Q & A

Q. What are the standard synthetic protocols for N-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives?

The synthesis typically involves coupling reactions using reagents such as HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) as the solvent. For example, derivatives like 6e and 6f (structurally similar compounds) were synthesized via amide bond formation between activated carboxylic acid intermediates and benzylamine derivatives . Key steps include:

- Activation of the carboxyl group with HBTU.

- Nucleophilic attack by the benzylamine component.

- Purification via column chromatography or recrystallization.

Reaction progress is monitored by TLC or HPLC, with final yields ranging from 78% to 86% depending on substituents .

Q. How is structural characterization performed for this compound class?

Characterization relies on:

- 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments. For instance, in derivative 6e, the N-benzyl proton signal appears at δ 4.45 ppm (doublet, J = 5.6 Hz), while the carbonyl carbons resonate at ~165–170 ppm .

- HRMS-ESI : To verify molecular ion peaks (e.g., [M+H]+ or [M−H]−) with <2 ppm mass error .

- HPLC : To assess purity (>90% in most cases) .

Q. What in vitro assays are used to evaluate antimicrobial activity?

- Disk diffusion : Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas putida) are cultured on agar plates, and inhibition zones are measured to determine MIC (minimum inhibitory concentration) .

- Broth dilution : Quantifies bacterial growth inhibition at varying compound concentrations (e.g., MIC values of 8–32 µg/mL for active derivatives) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Substituents at the N-benzyl and pyrimidinedione positions significantly affect activity:

- Antimicrobial activity : Electron-withdrawing groups (e.g., -Cl in 6e) enhance activity against Gram-positive bacteria by increasing membrane penetration .

- HIV-1 RNase H inhibition : Biphenyl substitutions (e.g., in compound 10n) improve binding affinity to the enzyme’s active site, with IC50 values <1 µM .

- Antioxidant capacity : Methoxybenzyl groups (e.g., in 6f) enhance radical scavenging in DPPH/ABTS assays (IC50 ~15–20 µg/mL) .

Table 1 : Activity Trends in Selected Derivatives

| Derivative | Substituent | Antimicrobial MIC (µg/mL) | DPPH IC50 (µg/mL) |

|---|---|---|---|

| 6e | 3-Chlorophenyl | 8–16 | 18.5 |

| 6f | 4-Methoxybenzyl | 16–32 | 15.2 |

| 10n | Biphenylmethyl | N/A | N/A |

Q. How can contradictory data in biological assays be resolved?

Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:

- Solubility issues : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies to improve bioavailability .

- Metabolic instability : Perform stability studies in liver microsomes to identify vulnerable functional groups (e.g., ester hydrolysis in compound 6c) .

- Off-target effects : Employ selectivity assays (e.g., kinase profiling) to rule out non-specific interactions .

Q. What strategies optimize reaction yields for complex derivatives?

- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., epimerization) .

- Catalyst screening : Test bases like DIPEA vs. NMM (N-methylmorpholine) to improve coupling efficiency .

- Workflow automation : Use parallel synthesis for rapid SAR exploration (e.g., generating 10h–10m derivatives in a single batch) .

Methodological Considerations

Q. How is purity validated for preclinical studies?

Q. What computational tools support SAR analysis?

- Molecular docking (AutoDock/Vina) : Predict binding modes to targets like HIV-1 RNase H .

- DFT calculations (Gaussian) : Analyze electronic effects of substituents on reactivity .

- QSAR models : Correlate logP values with antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.